molecular formula C25H30N4O5S B14973277 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide

4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide

Cat. No.: B14973277
M. Wt: 498.6 g/mol
InChI Key: NGRZACNHNOPOIL-UHFFFAOYSA-N
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Description

4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidin-3(2H)-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-ethoxyphenylamino group: This step typically involves a nucleophilic substitution reaction.

    Attachment of the N-methylcyclohexanecarboxamide moiety: This can be done through an amide coupling reaction using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

4-[[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C25H30N4O5S/c1-3-34-20-7-5-4-6-18(20)27-21(30)15-28-19-12-13-35-22(19)24(32)29(25(28)33)14-16-8-10-17(11-9-16)23(31)26-2/h4-7,12-13,16-17H,3,8-11,14-15H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

NGRZACNHNOPOIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3

Origin of Product

United States

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